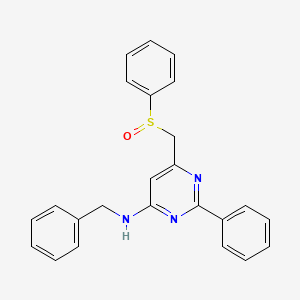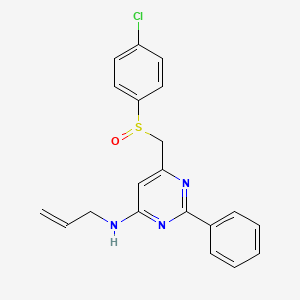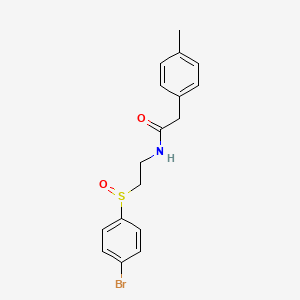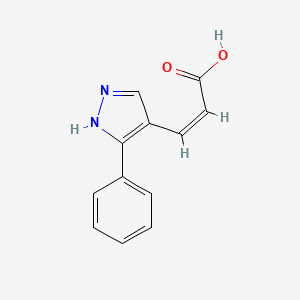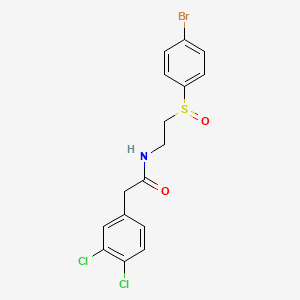
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide
Overview
Description
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide, also known as BSOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSOA is a member of the sulfinyl family of compounds and has demonstrated promising results in preclinical studies as an anti-inflammatory and anticancer agent. In
Scientific Research Applications
Synthesis and Characterization :The chemical compound N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide and related compounds have been a subject of interest due to their potential pharmacological applications. The synthesis process of these compounds often involves a multi-step sequence, starting from specific precursors and involves various chemical reactions such as esterification, hydrazinolysis, and ring closure reactions. For instance, the synthesis of certain N-substituted acetamide derivatives involves the use of 4-chlorophenoxyacetic acid as a precursor, undergoing esterification, treatment with hydrazine hydrate, and further chemical modifications to yield the final compounds (Siddiqui et al., 2014). Structural characterizations of these synthesized compounds are typically confirmed through various spectroscopic methods such as IR, 1H-NMR, and EI-MS (Iqbal et al., 2017).
Pharmacological Evaluation and Molecular Docking :These compounds have been evaluated for their potential pharmacological properties, especially as antibacterial agents. In vitro screenings against various bacterial strains have revealed significant antibacterial activity. For example, one study found that specific synthesized derivatives exhibited remarkable activity against strains such as S.typhi, K.pneumonae, and S. aureus, with some compounds showing comparable or even superior activity to standard antibiotics like ciprofloxacin (Siddiqui et al., 2014). In addition to antibacterial properties, some compounds have also shown moderate anti-enzymatic potential and have been subjected to computational molecular docking studies to understand their interaction with target proteins and enzymes (Iqbal et al., 2017).
Safety and Cytotoxicity Evaluation :The safety profile of these compounds is an essential aspect of their pharmacological evaluation. Studies indicate that certain substitutions on the chemical moiety can lead to the discovery of less cytotoxic compounds. This implies that while maintaining pharmacological efficacy, it is possible to reduce the cytotoxicity, which is a crucial factor in drug development (Rani et al., 2016).
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfinylethyl]-2-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2S/c17-12-2-4-13(5-3-12)23(22)8-7-20-16(21)10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHJAQLSBVLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCNC(=O)CC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B3139202.png)
![(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B3139203.png)

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole](/img/structure/B3139218.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)

